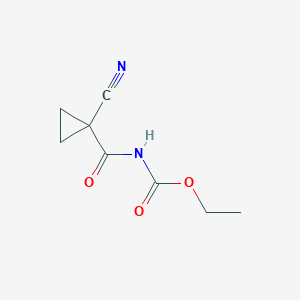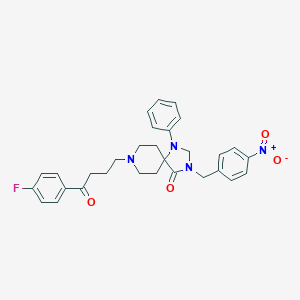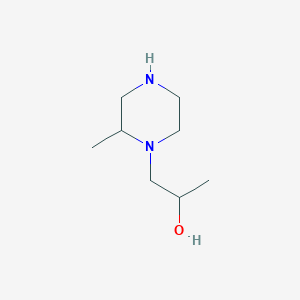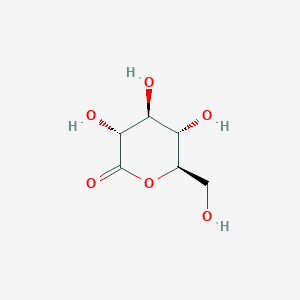![molecular formula C11H4F6N4 B162105 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 138555-70-1](/img/structure/B162105.png)
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
The chemical under discussion, 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile, is part of a broader class of compounds known for their reactivity and utility in synthesizing heterocyclic compounds. Such chemicals are pivotal in organic synthesis, particularly in constructing complex molecules with potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Synthesis of Polyfunctional Heteroaromatics
A significant application of similar compounds is in the synthesis of novel functionalized heteroaromatic compounds. Moustafa et al. (2017) highlight the synthesis and new methods developed for creating heteroaromatic compounds, emphasizing the discovery of new rearrangements and the correction of structures previously misassigned in the literature. The study showcases the utility of these compounds in generating arylazoniconates and facilitating unexpected reactions, such as Dimroth-type rearrangements, demonstrating their versatility in organic synthesis Moustafa et al., 2017.
Applications in Organic Light-Emitting Diodes (OLEDs)
Another fascinating application is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Squeo et al. (2020) discuss the role of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY)-based materials, closely related to the chemical , highlighting their application in OLEDs. These materials have shown promise as active materials in OLED devices due to their structural design and synthesis advancements. The review suggests future research directions for BODIPY-based materials, indicating the potential for these compounds in developing 'metal-free' infrared emitters Squeo et al., 2020.
Drug Design and Antineoplastic Agents
In the realm of medicinal chemistry, compounds with structural similarities to 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile serve as potential drug candidates. Hossain et al. (2020) outline the discovery and development of a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrating excellent cytotoxic properties and the potential to act as modulators of multi-drug resistance. These findings underscore the importance of such compounds in designing new antineoplastic agents, highlighting their role in inducing apoptosis and affecting mitochondrial functions Hossain et al., 2020.
Eigenschaften
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQTABIHVIOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381821 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile | |
CAS RN |
138555-70-1 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)







![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

